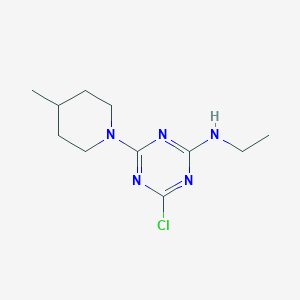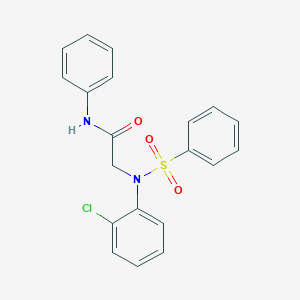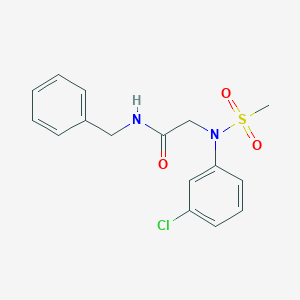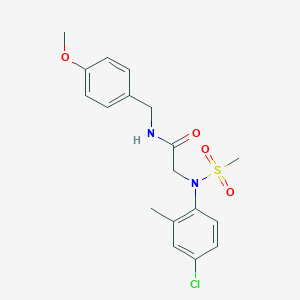
2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid, also known as NPPAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. NPPAA is a derivative of phenylacetic acid and has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and transient receptor potential channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to reduce the activity of nociceptive neurons, which are involved in the transmission of pain signals. Additionally, this compound has been shown to modulate the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to exhibit consistent biological effects across different animal models. However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to elucidate its biological effects. Additionally, the potential toxicity of this compound has not been fully evaluated, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid. One area of research is the development of novel derivatives of this compound that exhibit improved biological activity and reduced toxicity. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of various inflammatory and pain-related conditions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate various signaling pathways in the body. This compound has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for research on this compound, including the development of novel derivatives and investigation of its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid involves the reaction of 2-(2-chloroethyl)-5-nitrophenol and piperidine in the presence of a base. The reaction results in the formation of this compound, which can be purified using various techniques such as recrystallization and column chromatography. The purity and yield of this compound can be determined using various analytical techniques such as HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C13H16N2O4 |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
2-(5-nitro-2-piperidin-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C13H16N2O4/c16-13(17)9-10-8-11(15(18)19)4-5-12(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,16,17) |
Clé InChI |
OAMLZHSUJCIZAA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CC(=O)O |
SMILES canonique |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)

![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)

![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)

